N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
Benzoxazoles have been known to exhibit a pleiotropic action mode . They can perturb the total sterols content, inhibit the efflux of the Rho123 tracker during the membrane transport process, and affect/inhibit mitochondrial respiration .
Biochemical Pathways
Benzoxazoles have been synthesized via different pathways . They have been used with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
Result of Action
Benzoxazoles have been known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or acids. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) and a solvent like 1,4-dioxane under reflux conditions . This method yields the benzoxazole core, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids and nanocatalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Comparison with Similar Compounds
N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide can be compared with other benzoxazole derivatives, such as:
2-(1,3-benzoxazol-2-yl)phenol: Known for its antimicrobial properties.
2-(1,3-benzoxazol-2-yl)aniline: Studied for its anticancer activity.
2-(1,3-benzoxazol-2-yl)benzoic acid: Investigated for its anti-inflammatory effects.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and chemical properties compared to other benzoxazole derivatives.
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-27-19-12-14(13-20(28-2)21(19)29-3)22(26)24-16-9-5-4-8-15(16)23-25-17-10-6-7-11-18(17)30-23/h4-13H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUXWNGAGWGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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